![molecular formula C21H14ClN7O B2355910 2-chloro-6,7-di(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923147-36-8](/img/structure/B2355910.png)
2-chloro-6,7-di(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . They are known to be the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters is often achieved through palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another method involves iridium or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as NMR spectroscopy . For example, NMR spectra were recorded on a Bruker UltraShield TM 300 MHz spectrometer .Chemical Reactions Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point, boiling point, and structure of a compound can be determined .Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has shown promising results in anticancer studies . It was found that certain derivatives of the compound were highly active against MCF7, a type of breast cancer cell line, with IC50 values as low as 1.7, 5.7, and 3.4 μg/ml . These compounds also showed promising cytotoxic effects against HePG2 and PACA2 . The compounds caused cell cycle arrest at the G1/S phase in MCF7 and induced the apoptotic death of MCF7 cells .
Kinase Inhibition
The compound has potential as a multi-targeted kinase inhibitor . Certain derivatives of the compound showed significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM . These compounds also induced cell cycle arrest and apoptosis in HepG2 cells .
Apoptosis Induction
The compound has been found to induce apoptosis in cancer cells . This is a process where cells undergo programmed cell death, which is a crucial mechanism in treating cancer. The compound was found to increase the activity of proapoptotic proteins caspase-3 and Bax, while decreasing the activity of anti-apoptotic protein Bcl-2 .
Gene Expression Regulation
The compound has been found to regulate gene expression . In studies, it was found to up-regulate P53, BAX, DR4 and DR5, while down-regulating Bcl2, Il-8, and CDK4 in treated MCF7 cells .
DNA Fragmentation
The compound has been found to cause DNA fragmentation . This is a form of cell apoptosis where the cell’s DNA is broken down into smaller fragments. This was observed in MCF7 cells treated with the compound .
Antitumor Activity
The compound has shown promising antitumor activity . Certain derivatives of the compound showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .
Mecanismo De Acción
The mechanism of action of a compound depends on its structure and the biological target it interacts with. For example, some pyrimidine derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-9,11-dipyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,13,15-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN7O/c22-14-5-6-16-15(9-14)18-17(20(30-16)13-4-2-8-24-11-13)19(12-3-1-7-23-10-12)29-21(25-18)26-27-28-29/h1-11,19-20H,(H,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBBGECMPTZFOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CN=CC=C5)NC6=NN=NN26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


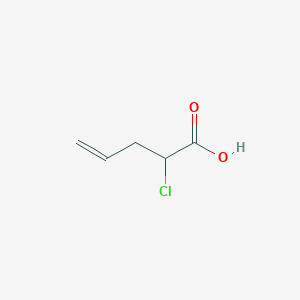
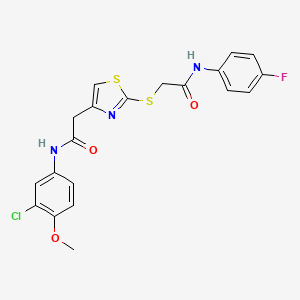
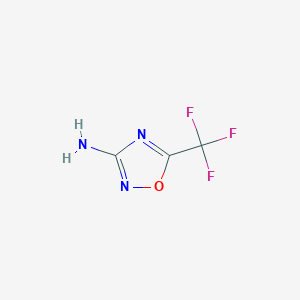
![1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2355832.png)
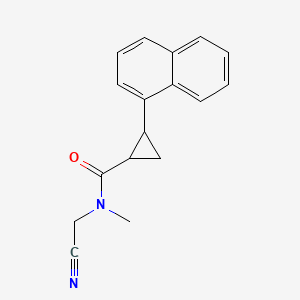


![(3-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2355838.png)

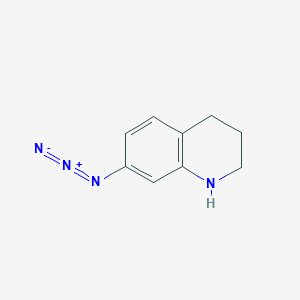
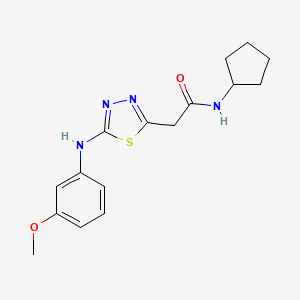
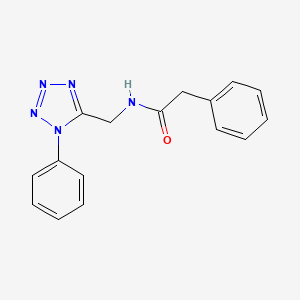
![2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2355848.png)